

# Application Note: Single-Molecule Imaging with Cy3.5 Alkyne Labeled Proteins

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## Compound of Interest

Compound Name: Cy3.5 alkyne

Cat. No.: B12375166

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## Abstract

Single-molecule imaging offers unprecedented insights into the dynamics, stoichiometry, and conformational changes of individual protein molecules, processes often obscured by ensemble-averaging techniques. A critical step in these experiments is the site-specific, covalent labeling of the protein of interest with a bright and photostable fluorophore. This application note details the use of **Cy3.5 alkyne** for labeling proteins through bioorthogonal click chemistry for subsequent single-molecule analysis. Cy3.5 is a bright and photostable cyanine dye, and its alkyne derivative allows for highly specific and efficient labeling of proteins engineered to contain an azide group. We provide detailed protocols for protein labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and subsequent imaging using Total Internal Reflection Fluorescence (TIRF) microscopy.

## Principle of the Method

The workflow is based on a two-step process:

- **Introduction of an Azide Handle:** A bioorthogonal azide group is incorporated into the target protein. This is typically achieved by genetically encoding a non-canonical amino acid (ncAA) like p-azido-L-phenylalanine (AzF) at a specific site in response to an amber stop codon (TAG). This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

- Click Chemistry Labeling: The azide-modified protein is then covalently labeled with **Cy3.5 alkyne** using the highly efficient and specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage, attaching the fluorophore to the protein of interest.

Following labeling and purification, the fluorescently tagged proteins are immobilized on a passivated surface for single-molecule imaging via TIRF microscopy. This setup minimizes background fluorescence by only exciting molecules within a thin optical section (~100 nm) near the coverslip.

## Data Presentation: Photophysical Properties of Cy3.5

The selection of a fluorophore is critical for successful single-molecule imaging. Key parameters for Cy3.5 are summarized below.

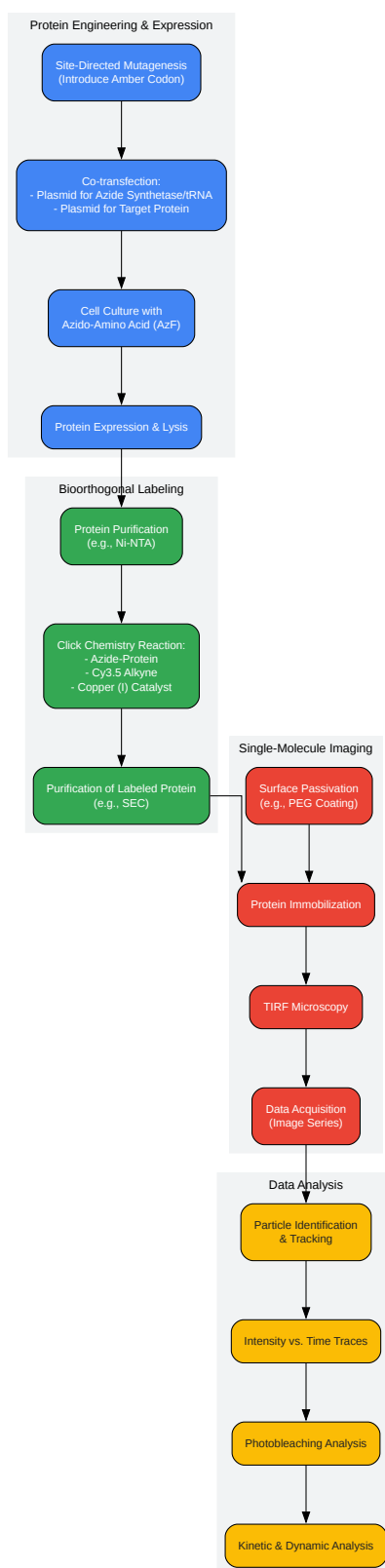
Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	~581 nm	[1]
Emission Maximum ( $\lambda_{em}$ )	~594 nm	[1]
Molar Extinction Coefficient	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Quantum Yield ( $\Phi$ )	~0.6 (conjugated to protein)	[2]
Mean Photobleaching Time	5.4 $\pm$ 0.5 min (under FRET)	[1]
Blinking Behavior	~90% of trajectories show no blinking	

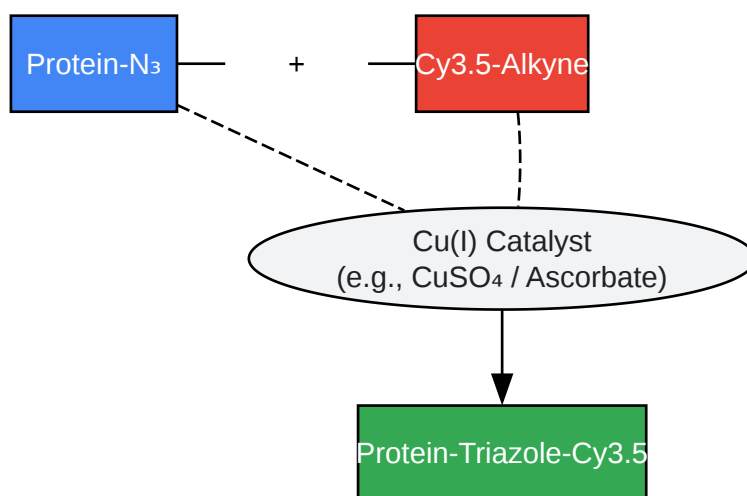
Note: Photophysical properties can be influenced by the local environment, including conjugation to a protein.

## Experimental Workflows and Signaling Pathways

### Logical Workflow for Protein Labeling and Imaging

The overall process from expressing an azide-containing protein to final single-molecule detection is outlined below.





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## References

- 1. researchgate.net [researchgate.net]
- 2. [PDF] Labeling of Antibodies with Cy3-, Cy3.5-, Cy5-, and Cy5.5-monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
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